Tolcapon

Übersicht

Beschreibung

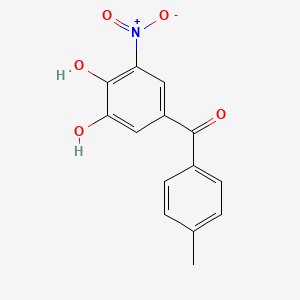

Tolcapone, chemically known as (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone, is a medication primarily used in the treatment of Parkinson’s disease. It is a selective, potent, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). By inhibiting COMT, Tolcapone reduces the degradation of levodopa, a precursor to dopamine, thereby enhancing its availability in the brain .

Wissenschaftliche Forschungsanwendungen

Tolcapon hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung der Catechol-O-Methyltransferase zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf den Neurotransmitterstoffwechsel und seine potenziellen neuroprotektiven Eigenschaften.

Medizin: Wird hauptsächlich als Zusatztherapie zur Behandlung der Parkinson-Krankheit eingesetzt, um motorische Schwankungen zu kontrollieren

5. Wirkmechanismus

This compound übt seine Wirkung durch Hemmung des Enzyms Catechol-O-Methyltransferase (COMT) aus. COMT katalysiert den Transfer einer Methylgruppe von S-Adenosyl-L-Methionin zur phenolischen Gruppe von Catecholsubstraten. Durch die Hemmung von COMT erhöht this compound die Plasmakonzentration von Levodopa und verbessert so dessen Verfügbarkeit im Gehirn. Dies führt zu einer verbesserten motorischen Funktion bei Patienten mit Parkinson-Krankheit .

Wirkmechanismus

Target of Action

Tolcapone primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT is distributed throughout various organs and plays a crucial role in the metabolization of catechol substrates, including endogenous neurotransmitters like dopamine .

Mode of Action

Tolcapone acts as a potent, selective, and reversible inhibitor of COMT . This results in an increase in plasma levodopa concentrations , leading to higher availability of dopamine in the brain .

Biochemical Pathways

Tolcapone’s inhibition of COMT leads to a reduction of the levodopa catabolism to 3-O-methyldopa . This affects the dopamine metabolic pathway, resulting in higher dopamine availability in the brain . A study also identified perturbations in tryptophan and phenylalanine metabolism (BH4 cycle), glycerophospholipid metabolism, energy metabolism, and aspartate metabolism in the brain following tolcapone dosing .

Pharmacokinetics

Tolcapone is quickly absorbed from the gut to about 85% . It has an absolute bioavailability of 65%, which is only slightly decreased when taken with food . The substance reaches highest blood plasma concentrations after about two hours . It is mainly metabolized in the liver, primarily through glucuronidation . The elimination half-life is 2–3 hours , and it is excreted via urine (60%) and feces (40%); only 0.5% is excreted in unmetabolized form .

Result of Action

The primary result of tolcapone’s action is the improvement of motor fluctuations in Parkinson’s disease patients . By increasing the bioavailability of levodopa, tolcapone allows a significant reduction of daily time spent in the Off state and total daily dose of levodopa . Most studies reported a significant improvement of quality of life and non-motor symptoms .

Action Environment

The efficacy and safety of tolcapone can be influenced by various environmental factors. For instance, the presence of liver diseases or increased liver enzymes can contraindicate the use of tolcapone . Strict adherence to hepatic function monitoring is essential to avoid relevant safety concerns . Furthermore, the co-administration of tolcapone with other drugs metabolized by COMT, such as carbidopa and benzerazide, can theoretically increase their levels .

Biochemische Analyse

Biochemical Properties

Tolcapone interacts with the enzyme COMT, which is distributed throughout various organs in humans. COMT catalyzes the transfer of the methyl group of S-adenosyl-L-methionine to the phenolic group of substrates that contain a catechol structure .

Cellular Effects

Tolcapone’s cellular effects are primarily observed in its ability to inhibit COMT, altering the plasma pharmacokinetics of levodopa, and resulting in an increase in plasma levodopa concentrations . It has been associated with a risk of hepatotoxicity .

Molecular Mechanism

The precise mechanism of action of Tolcapone is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations .

Temporal Effects in Laboratory Settings

Over time, Tolcapone has shown to reduce the daily time spent in the “Off” state in Parkinson’s disease patients, allowing a significant reduction of the total daily dose of levodopa .

Dosage Effects in Animal Models

In animal models mimicking Parkinson’s disease, Tolcapone has demonstrated effects on levodopa bioavailability and caused a therapeutic relevant symptomatic effect on motor behavior .

Metabolic Pathways

The main metabolic pathway of Tolcapone is glucuronidation. The glucuronide conjugate of Tolcapone is mainly excreted in the urine but is also excreted in the bile .

Transport and Distribution

Tolcapone is almost completely metabolized prior to excretion, with only a very small amount (0.5% of dose) found unchanged in urine .

Subcellular Localization

Tolcapone is peripherally selective, but can still cross into the brain in significant amounts and has been found to inhibit COMT centrally as well .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tolcapone can be synthesized through various methods. One notable method involves the reaction of 2-methoxy anisole with 4-methyl benzoyl chloride in the presence of aluminum chloride to form 4-hydroxy-3-methoxy-4-methyl benzophenone. This intermediate is then nitrated using melamine nitrate to yield the corresponding nitro benzophenone. Finally, demethylation using 48% hydrobromic acid in acetic acid produces pure Tolcapone .

Industrial Production Methods: Industrial production of Tolcapone often employs a one-pot process that is both cost-effective and commercially viable. This method ensures maximum purity and conversion rates, making it suitable for large-scale production .

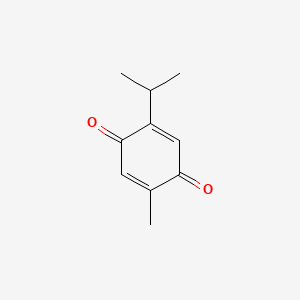

Analyse Chemischer Reaktionen

Reaktionstypen: Tolcapon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl diese Reaktion in seinen pharmakologischen Anwendungen nicht üblich ist.

Reduktion: Die Nitrogruppe in this compound kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: this compound kann elektrophile aromatische Substitutionsreaktionen eingehen, insbesondere an den Positionen ortho und para zu den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Substitution: Elektrophile wie Brom oder Chlor in Gegenwart eines Lewis-Säurekatalysators.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Aminen.

Substitution: Bildung von halogenierten Derivaten.

Vergleich Mit ähnlichen Verbindungen

Tolcapon wird häufig mit anderen COMT-Inhibitoren wie Entacapon und Opicapon verglichen:

Entacapon: Wie this compound ist Entacapon ein COMT-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird. Entacapon ist weniger potent und hat eine kürzere Halbwertszeit als this compound.

Opicapon: Opicapon, ein neuerer COMT-Inhibitor, hat eine längere Wirkdauer und erfordert im Vergleich zu this compound eine weniger häufige Dosierung.

Ähnliche Verbindungen:

- Entacapon

- Opicapon

- Nitecapon

Die einzigartige Fähigkeit von this compound, die Blut-Hirn-Schranke zu überwinden, und seine potente Hemmung von COMT machen es trotz seiner Hepatotoxizitätsbedenken zu einem wertvollen Werkzeug bei der Behandlung der Parkinson-Krankheit .

Eigenschaften

IUPAC Name |

(3,4-dihydroxy-5-nitrophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQPIUSUKVNLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023685 | |

| Record name | Tolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolcapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.69e-02 g/L | |

| Record name | Tolcapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of action of tolcapone is unknown, but it is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations. The inhibition of COMT also causes a reduction in circulating 3-OMD as a result of decreased peripheral metabolism of levodopa. This may lead to an increase distribution of levodopa into the CNS through the reduction of its competitive substrate, 3-OMD, for transport mechanisms. Sustained levodopa concentrations presumably result in more consistent dopaminergic stimulation, resulting in greater reduction in the manifestations of parkinsonian syndrome. | |

| Record name | Tolcapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

134308-13-7 | |

| Record name | Tolcapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134308-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolcapone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolcapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-Dihydroxy-5-nitrophenyl)(p-tolyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLCAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIF6334OLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolcapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

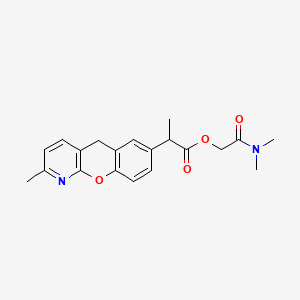

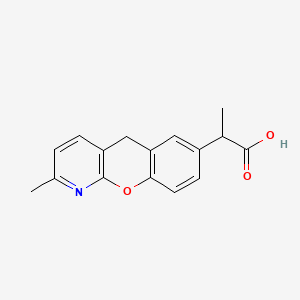

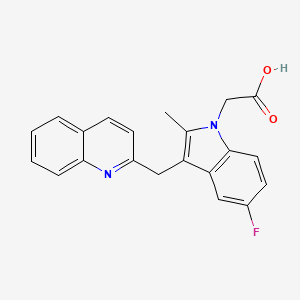

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.